molecular formula C11H9NO B14209667 (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile CAS No. 828267-44-3

(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile

Cat. No.: B14209667
CAS No.: 828267-44-3
M. Wt: 171.19 g/mol
InChI Key: MZFQSXATHJTCHT-UHFFFAOYSA-N
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Description

(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile: is an organic compound with a unique structure that includes an indene ring system fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile typically involves the reaction of indanone derivatives with nitrile-containing reagents. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

  • (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
  • (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • 2,3-Dihydro-1H-indene-1-acetic acid
  • (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Uniqueness: (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or hydroxyl groups. This difference in functional groups allows for a broader range of chemical transformations and applications .

Properties

CAS No.

828267-44-3

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroinden-1-yl)acetonitrile

InChI

InChI=1S/C11H9NO/c12-6-5-8-7-11(13)10-4-2-1-3-9(8)10/h1-4,8H,5,7H2

InChI Key

MZFQSXATHJTCHT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)CC#N

Origin of Product

United States

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